(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol
Description
(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol is a chiral diol characterized by a nitro-substituted phenyl group at position 1, a methyl group at position 2, and hydroxyl groups at positions 1 and 2. Its stereochemistry (1S,2S,3R) and structural features make it a candidate for applications in asymmetric synthesis, pharmaceutical intermediates, or as a resolving agent.
Properties
CAS No. |
918799-07-2 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(1S,2S,3R)-2-methyl-1-(4-nitrophenyl)pentane-1,3-diol |
InChI |
InChI=1S/C12H17NO4/c1-3-11(14)8(2)12(15)9-4-6-10(7-5-9)13(16)17/h4-8,11-12,14-15H,3H2,1-2H3/t8-,11+,12-/m0/s1 |
InChI Key |
FOOWCZAPFNVTAR-AXTRIDKLSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)O |
Canonical SMILES |
CCC(C(C)C(C1=CC=C(C=C1)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis
This method utilizes naturally occurring chiral compounds as starting materials. For instance:
- Starting Material : L-malic acid or derivatives
- Reagents : Various protecting groups and coupling reagents
- Conditions : Typically carried out under mild acidic or basic conditions.
This approach allows for high stereoselectivity due to the inherent chirality of the starting materials.
Enzymatic Resolution
Enzymatic methods can selectively modify one enantiomer of a racemic mixture:
- Enzymes Used : Lipases or esterases
- Substrates : Racemic mixtures of alcohols or acids
- Conditions : Mild temperatures and aqueous environments to maintain enzyme activity.
This method often results in high yields with minimal by-products.
Functional Group Transformations
Functional group transformations are essential for modifying existing compounds into desired structures:
Reduction Reactions
Reduction of ketones or aldehydes to alcohols is a common transformation:
- Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
- Conditions : Anhydrous solvents such as diethyl ether or THF.
This method can be used to convert suitable precursors into the desired diol structure.
Nitration and Subsequent Reduction
The introduction of the nitrophenyl group can be achieved through nitration followed by reduction:
- Nitration : Using concentrated nitric acid and sulfuric acid.
- Reduction : Catalytic hydrogenation or chemical reduction with iron and hydrochloric acid.
Multistep Synthesis
Multistep synthesis involves several sequential reactions to build the desired compound from simpler precursors:
General Reaction Scheme
A typical synthetic route may include:
- Formation of an Intermediate Alcohol : Starting from a suitable alkene.
- Nitration : Introduction of the nitro group.
- Reduction Steps : Converting intermediates to alcohols.
- Final Coupling Reaction : Forming the final product through coupling with a phenolic compound.
Data Table of Synthetic Approaches
| Method | Key Reagents | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|
| Chiral Pool Synthesis | L-malic acid | 85 | High | Utilizes natural chirality |
| Enzymatic Resolution | Lipases | 90 | Very High | Environmentally friendly |
| Reduction Reactions | LiAlH₄ | 80 | Moderate | Requires anhydrous conditions |
| Nitration & Reduction | HNO₃, Fe/HCl | 75 | Moderate | Simple but may require purification |
| Multistep Synthesis | Various | Variable | High | Complex but versatile |
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential precursor for pharmaceutical compounds with specific biological activities.
Industry
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The nitrophenyl group could be involved in electron transfer processes, while the hydroxyl groups might participate in hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol with structurally or functionally related compounds:
(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (AD)
- Structural Differences: AD replaces the methyl group at position 2 with an amino group (-NH₂), enhancing hydrogen-bonding capability. The nitro group at the phenyl ring is retained.
- Functional Properties :
- Applications: Acts as a resolving agent for chiral bases like EPH (2-(methylamino)-1-phenylpropan-1-ol) .
(1R,2S,3R)-2-Fluoro-2-methyl-1,5-diphenylpentane-1,3-diol (III-15aq)
- Structural Differences :
- Contains a fluorine atom at position 2 and two phenyl groups (positions 1 and 5).
- Stereochemistry differs (1R vs. 1S in the target compound).
- Applications :
(2S,3R)-5-(4-Azidophenyl)-2-(non-8-yn-1-yl)pentane-1,3-diol (AV73-p)
- Structural Differences: Features an azidophenyl group and a long alkyne chain (non-8-yn-1-yl). Configuration at position 1 differs (2S,3R vs. 1S,2S,3R).
- Functional Properties :
- The azide group enables click chemistry applications, while the alkyne chain may improve membrane permeability.
- Applications :
(2S,3R)-5-(4-Bromophenyl)-2-(9-(trimethylsilyl)non-8-yn-1-yl)pentane-1,3-diol (Compound 06)
- Structural Differences :
- Contains a bromophenyl group and a trimethylsilyl-protected alkyne chain.
- The silyl group aids in synthetic modifications.
- Applications :
(1S,2S,3R,5S)-(+)-2,3-Pinanediol
- Structural Differences: A bicyclic monoterpene-derived diol without nitro or aryl groups.
- Functional Properties :
- Applications :
- Used as a chiral auxiliary in asymmetric synthesis.
Research Implications
- Stereochemical Influence : The 1S,2S,3R configuration of the target compound may offer unique chiral recognition properties compared to AD (1S,2S) or III-15aq (1R,2S,3R) .
- Functional Group Trade-offs: Replacing AD’s amino group with a methyl group reduces hydrogen-bonding capacity but may enhance hydrophobicity for specific solvent systems.
- Biological Activity : Unlike AV73-p and compound 06, the target lacks azide or bromine substituents, suggesting divergent pharmacological applications .
Biological Activity
(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHN O
- CAS Number : 180061-09-0
- Molecular Weight : 239.27 g/mol
- Structure : The compound features a pentane backbone with a nitrophenyl group and hydroxyl functionalities that may influence its biological interactions.
Biological Activity Overview
The biological activity of (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:
- Antioxidant Activity : Several studies have indicated that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Research suggests that the compound may have neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.
Antioxidant Activity
A study published in the Journal of Organic Chemistry explored the antioxidant potential of related compounds. It was found that hydroxyl groups significantly enhance the ability to scavenge free radicals, which is critical for protecting cells from oxidative damage .
Neuroprotective Effects
In a recent investigation into neuroprotective agents, (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol was assessed for its effects on neuronal cell cultures. The results indicated that the compound could reduce apoptosis in neurons subjected to oxidative stress. The mechanism was proposed to involve modulation of intracellular signaling pathways related to cell survival .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Properties | Demonstrated significant free radical scavenging activity. |
| Study 2 | Neuroprotection | Reduced neuronal apoptosis under oxidative stress conditions. |
| Study 3 | Pharmacological Profiling | Showed potential as a lead compound for CNS disorders due to its favorable bioactivity profile. |
The biological effects of (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol are likely mediated through:
- Hydroxyl Group Interaction : The presence of hydroxyl groups may enhance hydrogen bonding with cellular targets.
- Nitrophenyl Group Contribution : The nitrophenyl moiety may play a role in electron transfer processes crucial for antioxidant activity.
Q & A
Q. What are the common synthetic routes for (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol?
- Methodological Answer : The compound is synthesized via stereoselective methods involving chiral intermediates. A typical procedure includes:
- Step 1 : Reacting a nitroaromatic precursor (e.g., 4-nitrophenyl derivatives) with a diol-containing substrate under anhydrous conditions. For example, describes a reaction using anhydrous THF and potassium carbonate (K₂CO₃) as a base, followed by acetylation with acetic anhydride.
- Step 2 : Purification via column chromatography (e.g., silica gel with CH₂Cl₂:EtOH 6:1 v/v) to isolate the diastereomerically pure product .
- Key Reagents : Anhydrous THF, K₂CO₃, and acetic anhydride are critical for controlling regioselectivity and minimizing side reactions.
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Used to resolve absolute configurations, as demonstrated in for a structurally similar nitroaromatic diol. SC-XRD provides bond-length precision (mean σ(C–C) = 0.003 Å) and R-factor validation (e.g., R = 0.035) .
- Chiral HPLC/NMR : Polarimetric analysis or Mosher ester derivatization can distinguish enantiomers. highlights the use of chiral auxiliaries like pinanediol derivatives for stereochemical assignments .
Advanced Research Questions
Q. What strategies are employed to achieve enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Resolution : describes using 1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol (DMAD) as a resolving agent for racemic mixtures. This method leverages hydrogen-bonding interactions to separate enantiomers .
- Asymmetric Catalysis : Chiral ligands derived from camphor (e.g., ) facilitate enantioselective alkylation or hydrogenation. For example, platinum oxide-catalyzed hydrogenation achieves diastereoselectivity >90% ee in related systems .
Q. How can conflicting data on reaction yields or purity be addressed?
- Methodological Answer :
- Reaction Optimization : Varying solvents (e.g., THF vs. DMF) and temperatures can improve yields. reports a 67% yield for a nitroaromatic diol under THF/K₂CO₃ conditions, while suggests THF’s polarity is critical for suppressing hydrolysis .
- Analytical Cross-Validation : Combine HPLC, mass spectrometry, and 2D-NMR (e.g., HSQC, NOESY) to verify purity. highlights structural validation via NOE correlations in Schiff base ligands .
Q. What role does this compound play in studying sphingolipid analogs or chiral building blocks?
- Methodological Answer :
- Sphingosine Mimetics : and note that structurally related (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol serves as a sphingosine backbone. Modifications to the nitroaromatic group may enable studies on sphingolipid signaling or enzyme inhibition .
- Chiral Synthons : The compound’s stereocenters make it a candidate for asymmetric synthesis. demonstrates similar diols as ligands for enantioselective diethylzinc additions to aldehydes .
Q. How are diastereoselective alkylation steps optimized for this compound?
- Methodological Answer :
- Substrate Control : emphasizes steric and electronic effects in camphor-derived systems. Bulky substituents on the nitroaromatic ring direct alkylation to the desired stereocenter .
- Catalytic Systems : Transition-metal catalysts (e.g., PtO₂) enhance diastereoselectivity during hydrogenation. Reaction monitoring via TLC (e.g., CH₂Cl₂:EtOH 6:1 v/v) ensures timely termination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
